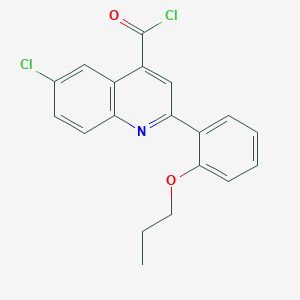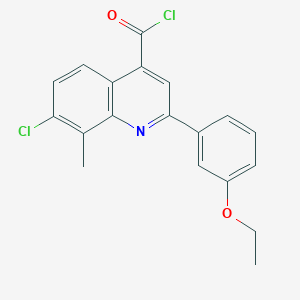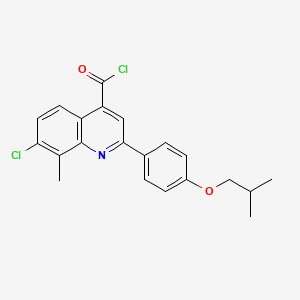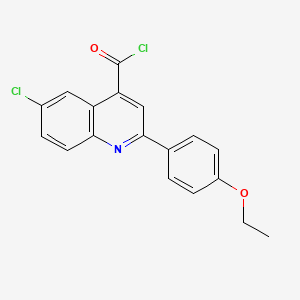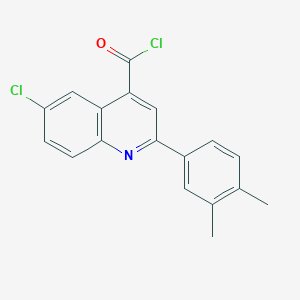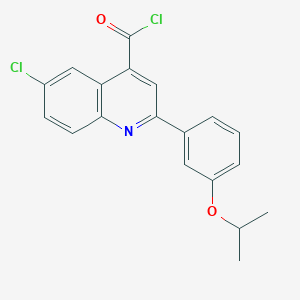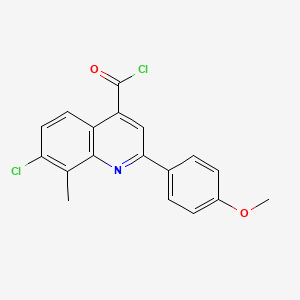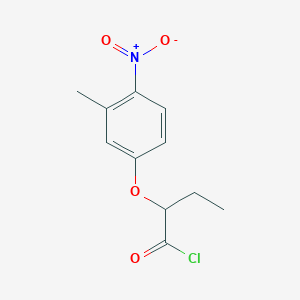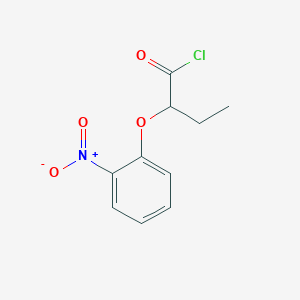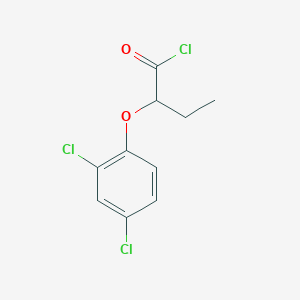
2-(2,4-Dichlorophenoxy)butanoyl chloride
Overview
Description
“2-(2,4-Dichlorophenoxy)butanoyl chloride” is a synthetic compound with the CAS Number: 854874-29-6 . It has a molecular weight of 267.54 and its molecular formula is C10H9Cl3O2 . It is used as a key building block in the production of herbicides and insecticides.
Molecular Structure Analysis
The InChI code for “2-(2,4-Dichlorophenoxy)butanoyl chloride” is 1S/C10H9Cl3O2/c1-2-8 (10 (13)14)15-9-4-3-6 (11)5-7 (9)12/h3-5,8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Controlled-Release Herbicides
2-(2,4-Dichlorophenoxy)butanoyl chloride has been studied for its potential in controlled-release herbicides. Research shows that when reacted with corn starches, it produces 2,4-D esters that liberate varying amounts of 2,4-D and soluble 2,4-D esters. This suggests its possible use as a controlled-release herbicide due to the varied rates of liberation of the active compound (Mehltretter et al., 1974).
Environmental Distribution Studies
The compound's distribution between octanol and water has been studied, providing insights into its behavior in the environment. The research involved determining the octanol-water distributions of environmentally significant organic acid compounds, including 2-(2,4-Dichlorophenoxy)butanoyl chloride, under varying conditions. This is essential for understanding its environmental impact and behavior (Jafvert et al., 1990).
Herbicide Detection in Soil
Advanced methods have been developed for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil, including 2-(2,4-Dichlorophenoxy)butanoyl chloride. This is vital for monitoring and managing the presence and impact of such herbicides in agricultural settings (Rosales-Conrado et al., 2002).
Study of Reaction Mechanisms
Research has been conducted on the reaction mechanisms involving 2-(2,4-Dichlorophenoxy)butanoyl chloride, providing insights into its chemical properties and potential applications in various fields, including agriculture and environmental science (Barber et al., 2007).
Applications in Phytoremediation
Studies have explored the use of 2-(2,4-Dichlorophenoxy)butanoyl chloride in phytoremediation, focusing on its removal from aqueous solutions using activated carbon derived from orange pulp. This research is crucial for developing effective methods to mitigate the environmental impact of herbicides (Angın & Güneş, 2020).
Analysis of Oxidation Reactions
The oxidation reactions of 2-(2,4-Dichlorophenoxy)butanoyl chloride catalyzed by enzymes like horseradish peroxidase have been analyzed. This research helps in understanding the compound's behavior in biological systems and potential applications in bioremediation (Laurenti et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTKSYLMUZDZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




